![molecular formula C8H13BrO2 B2967067 Methyl 3-(bromomethyl)cyclopentanecarboxylate CAS No. 2387598-25-4](/img/structure/B2967067.png)
Methyl 3-(bromomethyl)cyclopentanecarboxylate
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Overview
Description
“Methyl 3-(bromomethyl)cyclopentanecarboxylate” is a chemical compound used in various fields such as life sciences, organic synthesis, and environmental measurement . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthetic potential of “Methyl 3-(bromomethyl)cyclopentanecarboxylate” has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Molecular Structure Analysis
The molecular formula of “Methyl 3-(bromomethyl)cyclopentanecarboxylate” is C8H13BrO2 . The average mass is 221.09 Da and the monoisotopic mass is 220.009888 Da .Chemical Reactions Analysis
“Methyl 3-(bromomethyl)cyclopentanecarboxylate” has been used in the allylation of structurally diverse ketones . The allylation products have been used in the target-oriented synthesis of new heterocyclic compounds .Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)cyclopentanecarboxylate” is a yellow oil . It should be stored at 0-8°C .Scientific Research Applications
Synthesis of Cyclopentane Derivatives
Methyl 3-(bromomethyl)cyclopentanecarboxylate: is a valuable intermediate in the synthesis of various cyclopentane derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activities. The compound’s structure allows for further functionalization, making it a versatile building block in organic synthesis .
Precursor for Heterocyclic Compounds
This compound serves as a precursor for the synthesis of heterocyclic compounds. Heterocycles are a fundamental component of many drugs and materials. The bromomethyl group in the compound can undergo nucleophilic substitution reactions, enabling the formation of diverse heterocyclic structures .
Development of Anti-inflammatory Agents
Research has indicated the potential of cyclopentane derivatives, synthesized from Methyl 3-(bromomethyl)cyclopentanecarboxylate , in the development of anti-inflammatory agents. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treatment .
Creation of High-Performance Polymers
The bromomethyl group of Methyl 3-(bromomethyl)cyclopentanecarboxylate can be utilized in polymerization reactions to create high-performance polymers. These polymers have applications in various industries, including automotive and aerospace, for their durability and resistance properties .
Agricultural Chemical Research
In agricultural chemical research, Methyl 3-(bromomethyl)cyclopentanecarboxylate is used to synthesize compounds that can act as growth regulators or pesticides. The ability to create targeted molecules makes it an important tool in developing sustainable agricultural practices .
Catalyst and Reagent in Organic Chemistry
As a reagent and catalyst, Methyl 3-(bromomethyl)cyclopentanecarboxylate is involved in various organic reactions, such as coupling reactions and cyclizations. Its reactivity can be harnessed to promote specific reactions that are essential in the synthesis of complex organic molecules .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 3-(bromomethyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDRLMUQNCVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)cyclopentanecarboxylate |
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